molecular formula C22H24ClNO B4100168 N-benzhydryl-N-(2-ethoxybenzyl)amine

N-benzhydryl-N-(2-ethoxybenzyl)amine

Cat. No.: B4100168
M. Wt: 353.9 g/mol
InChI Key: WXAZQWYIEUNPQD-UHFFFAOYSA-N
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Description

N-benzhydryl-N-(2-ethoxybenzyl)amine is a useful research compound. Its molecular formula is C22H24ClNO and its molecular weight is 353.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-ethoxybenzyl)-1,1-diphenylmethanamine hydrochloride is 353.1546421 g/mol and the complexity rating of the compound is 315. The solubility of this chemical has been described as 1.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO.ClH/c1-2-24-21-16-10-9-15-20(21)17-23-22(18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-16,22-23H,2,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZQWYIEUNPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Reductive Amination:this is Often the Preferred Method for Synthesizing Complex Secondary and Tertiary Amines Due to Its High Efficiency and Control.researchgate.netthe Process Involves the Initial Formation of an Imine or Enamine from the Condensation of an Amine and a Carbonyl Compound a Ketone or Aldehyde , Followed by In Situ Reduction with a Hydride Reagent Like Sodium Borohydride Nabh₄ or Sodium Triacetoxyborohydride Nabh Oac ₃ .

Strategy A: Reaction of 2-ethoxybenzylamine (B1581976) with benzophenone (B1666685) to form an imine, which is then reduced to yield the target tertiary amine. This is a direct one-pot synthesis of the tertiary amine.

Strategy B: Reaction of benzhydrylamine with 2-ethoxybenzaldehyde, followed by reduction.

Table 4: Comparison of Strategic C-N Bond Formations

Strategy Description Advantages Disadvantages
Direct N-Alkylation Stepwise reaction of a primary/secondary amine with an alkyl halide. Conceptually simple; uses common reagents. Risk of over-alkylation; may require harsh conditions or strong bases.

| Reductive Amination | One-pot condensation of an amine with a carbonyl, followed by reduction. | High yields; good control; mild conditions; less risk of over-alkylation. | Requires carbonyl precursors; compatibility of the reducing agent is key. |

The choice between these strategies depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction. For complex molecules like N-benzhydryl-N-(2-ethoxybenzyl)amine, reductive amination generally offers a more convergent and controlled synthetic route. researchgate.netgoogle.com

Chemical Reactivity and Transformation of N Benzhydryl N 2 Ethoxybenzyl Amine

Oxidation Reactions of Tertiary Amines

The nitrogen center of N-benzhydryl-N-(2-ethoxybenzyl)amine, being a tertiary amine, is susceptible to oxidation. This reaction typically involves the transfer of an oxygen atom to the nitrogen, leading to the formation of a distinct class of compounds.

The most common oxidation reaction for tertiary amines is the formation of a tertiary amine N-oxide. researchgate.net This transformation converts the amine into a highly polar, zwitterionic compound with a dative N⁺-O⁻ bond. nih.gov The reaction is typically achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. nih.govgoogle.com

The oxidation of this compound would yield this compound N-oxide. This product is expected to have significantly different physical properties from the parent amine, including increased water solubility and a higher dipole moment, due to the polarity of the N-O bond. researchgate.netnih.gov The N-oxide functional group can influence the biological activity and metabolic profile of the molecule. nih.gov N-oxides are generally weak bases, forming stable hydroxyammonium salts upon protonation. nih.gov

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation

Oxidizing AgentTypical Reaction ConditionsReference
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solvent, often requires a catalyst. google.com
meta-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂), low temperatures (e.g., -78°C to RT). researchgate.net
Peracetic acidOrganic solvent, controlled temperature. google.com
Potassium peroxymonosulfate (Oxone®)Biphasic or aqueous systems, often buffered. researchgate.net

Reduction Reactions of Amine Derivatives

The C-N bonds in this compound, particularly at the benzylic positions, can be susceptible to cleavage under reductive conditions. These reactions are fundamental in synthetic chemistry for the removal of protecting groups or the formation of simpler amine derivatives.

Reductive cleavage of the C-N bonds in this compound can lead to the formation of smaller molecular fragments. A common method for cleaving N-benzyl and related groups is catalytic hydrogenation. wikipedia.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). acs.org

Depending on the specific C-N bond cleaved, this reaction could yield different products:

Cleavage of the N-benzhydryl bond: Would produce diphenylmethane and N-(2-ethoxybenzyl)amine.

Cleavage of the N-(2-ethoxybenzyl) bond: Would result in benzhydrylamine and 2-ethoxytoluene.

Other methods for reductive C–N bond cleavage include the use of strong reducing agents like sodium in liquid ammonia (a Birch reduction type of condition) or electrochemical methods. wikipedia.orgnih.gov Electrochemical oxidation has also been shown to selectively cleave benzyl (B1604629) C–N bonds under metal-free conditions, using water as the oxygen source to form the corresponding aldehyde. nih.gov These transformations provide pathways to synthesize various derivatives from the parent compound.

Table 2: Selected Methods for Reductive Cleavage of C-N Bonds

MethodReagents/CatalystBond CleavedReference
Catalytic HydrogenolysisH₂, Pd/C, Pd(OH)₂N-benzyl, N-benzhydryl wikipedia.orgacs.org
Dissolving Metal ReductionNa in liquid NH₃N-benzyl wikipedia.org
Photoactivated Electron TransferNeutral organic electron donor, lightN-benzyl nih.gov
Electrochemical OxidationAnode/Cathode, TsOH·H₂ON-benzyl nih.gov

Nucleophilic Substitution Reactions on Aryl and Alkyl Moieties

The structure of this compound contains several sites that can potentially undergo nucleophilic substitution, although the reactivity varies significantly depending on the specific location and reaction conditions.

The aryl rings of the benzhydryl and 2-ethoxybenzyl groups are generally unreactive toward nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule. Instead, these rings are prone to electrophilic aromatic substitution, where the regioselectivity is governed by the existing substituents. The 2-ethoxy group is an ortho-, para-director, meaning incoming electrophiles would preferentially add to the C4 (para) and C6 (ortho) positions of its phenyl ring.

A more relevant transformation involving the amine's nucleophilicity is N-arylation, such as the Buchwald-Hartwig or Ullmann coupling reactions. cmu.edu In these palladium- or copper-catalyzed processes, the tertiary amine itself does not react, but analogous secondary amines (e.g., benzhydrylamine) can act as nucleophiles to displace halides from aryl halides, forming a new C-N bond. cmu.edunih.gov

The benzhydryl carbon is a prochiral center. If a reaction were to create a new stereocenter at this position, or if the starting material were chiral, stereoselectivity would become a critical consideration. For instance, the enantioselective synthesis of benzhydryl amines is an area of significant research, though it typically involves constructing the molecule from chiral precursors rather than modifying a racemic parent structure. nih.gov

C-H Functionalization and Arylation

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-installed functional groups. This compound possesses several C-H bonds that could be targets for such reactions.

The most activated C(sp³)-H bonds are those at the benzylic positions (the methine C-H of the benzhydryl group and the methylene (B1212753) C-H of the 2-ethoxybenzyl group). These positions are susceptible to functionalization due to the relative stability of the resulting benzylic radical or ionic intermediates. For example, photoredox catalysis using iridium complexes in combination with a hydrogen atom transfer (HAT) catalyst can achieve regio- and chemoselective C(sp³)–H arylation of benzylamines. nih.govresearchgate.net This method could potentially be applied to introduce an aryl group at the benzylic methylene of the 2-ethoxybenzyl moiety. nih.gov

Furthermore, palladium-catalyzed C-H arylation can modify the aryl rings directly. nih.gov These reactions often require a directing group to control regioselectivity. For instance, using a removable directing group attached to the nitrogen could facilitate meta-selective C-H arylation of the benzylamine's aromatic ring. nih.gov Such strategies allow for the precise installation of new carbon-carbon bonds, expanding the structural diversity of derivatives obtainable from the parent amine.

Table 3: Examples of C-H Functionalization and Arylation Reactions

Reaction TypeCatalyst/ReagentsTarget C-H BondReference
C(sp³)–H ArylationIr(ppy)₃ (photoredox), HAT catalystBenzylic C-H nih.gov
meta-C–H ArylationPd(OAc)₂, pyridine-based ligandAromatic C-H (meta to directing group) nih.gov
α-C–H AlkylationOrganocatalyst or metal catalystα-amino C-H researchgate.net
N-ArylationPd(OAc)₂/ligand or Cu catalyst(Amine N-H, not C-H) cmu.edunih.gov

Directed C-H Activation Strategies

The selective functionalization of otherwise inert C-H bonds represents a powerful tool in modern organic synthesis. For a molecule like this compound, the amine functionality can serve as a directing group to facilitate C-H activation at specific positions. While direct experimental data on this specific substrate is not extensively documented, established methodologies for analogous structures provide a strong basis for predicting its reactivity.

Transition metal-catalyzed reactions, particularly with palladium and rhodium, are prominent strategies for directed C-H activation. The secondary amine in this compound can coordinate to a metal center, bringing it in close proximity to specific C-H bonds and enabling their cleavage and subsequent functionalization. For instance, ruthenium(II)-catalyzed C-H functionalization has been demonstrated for primary benzylamines, utilizing the free amine as a directing group. organic-chemistry.org This approach could potentially be adapted for the ortho-C-H activation of the benzyl or benzhydryl groups of this compound.

The general mechanism for such a transformation would likely involve the formation of a cyclometalated intermediate. The choice of catalyst, oxidant, and reaction conditions would be crucial in determining the regioselectivity and efficiency of the C-H activation.

Catalyst SystemPotential Site of C-H ActivationReaction Type
[Ru(p-cymene)Cl₂]₂ / AgOTfOrtho-position of the benzyl groupAnnulation
Pd(OAc)₂ / LigandOrtho-position of the benzhydryl groupArylation
Rh(III) complexesOrtho-position of the benzyl groupAnnulation

Mechanistic Aspects of C-H Arylation

The palladium-catalyzed C-H arylation of amines is a well-established method for forming C-C bonds. For this compound, this transformation would involve the coupling of an aryl halide with one of the C-H bonds of the substrate. The mechanism of such a reaction is generally believed to proceed through a series of steps involving the palladium catalyst.

One plausible mechanistic pathway is the concerted metalation-deprotonation (CMD) mechanism. In this pathway, the amine first coordinates to the palladium catalyst. This is followed by a concerted step where the C-H bond is cleaved and a new C-Pd bond is formed. The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst.

The regioselectivity of the C-H arylation can be influenced by several factors, including the steric and electronic properties of the substrate and the nature of the directing group. In the case of this compound, the bulky benzhydryl and 2-ethoxybenzyl groups would likely influence the accessibility of different C-H bonds to the catalyst. Enantioselective C-H arylation of amines has also been achieved using chiral ligands, suggesting that stereocontrol could be possible in the functionalization of this prochiral molecule. nih.gov

N-Functionalization Reactions

The nitrogen atom of the secondary amine in this compound is a key site for chemical modification. N-alkylation, N-methylation, and N-nitrosation are important reactions that can alter the compound's properties and lead to the formation of new derivatives.

Selective N-Alkylation and N-Methylation

Selective N-alkylation and N-methylation of secondary amines can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts. However, various synthetic methods have been developed to achieve selective mono-alkylation.

For the N-methylation of this compound, common reagents such as methyl iodide or dimethyl sulfate could be employed. The reaction conditions, including the choice of base and solvent, would need to be carefully controlled to favor the formation of the tertiary amine and minimize the formation of the quaternary salt. In some cases, reductive amination using formaldehyde followed by a reducing agent like sodium borohydride (B1222165) can be an effective method for N-methylation. nih.gov

Selective N-alkylation with larger alkyl groups can be achieved using alkyl halides or other electrophiles. The steric hindrance imposed by the benzhydryl and 2-ethoxybenzyl groups might play a role in modulating the reactivity of the amine and could potentially favor mono-alkylation.

ReagentProduct TypePotential Challenges
Methyl iodide / K₂CO₃N-methylationOver-methylation to quaternary salt
Formaldehyde / NaBH₄N-methylationControlled addition of reagents
Benzyl bromide / Et₃NN-benzylationSteric hindrance

N-Nitrosation Mechanisms and Theoretical Implications

N-nitrosation is the reaction of a secondary amine with a nitrosating agent to form an N-nitrosamine. This reaction is of significant interest due to the potential carcinogenicity of many N-nitrosamines. nih.gov The N-nitrosation of this compound would lead to the formation of N-nitroso-N-benzhydryl-N-(2-ethoxybenzyl)amine.

The mechanism of N-nitrosation typically occurs under acidic conditions, where nitrous acid (HNO₂) is protonated to form the active nitrosating agent, the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, followed by deprotonation to yield the N-nitrosamine. The rate of N-nitrosation is generally fastest at a pH of around 2.5-3.4 for secondary amines. freethinktech.com

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms and energy barriers of N-nitrosation for various secondary amines. researchgate.net These studies have shown that even for sterically hindered amines, the activation energies for N-nitrosation can be relatively low, suggesting the reaction is likely to occur if the amine and nitrosating agent are present. researchgate.net Theoretical calculations could be applied to this compound to predict its susceptibility to N-nitrosation and to understand the electronic and steric factors that would influence the reaction rate. The pKa of the amine is also an important factor, with higher pKa values generally leading to slower reaction rates. freethinktech.com

It has been proposed that N-nitrosation can also proceed through a free radical mechanism, particularly in the presence of species like peroxynitrite. nih.gov This would involve the one-electron oxidation of the secondary amine to form an amino radical, which then reacts with nitric oxide to yield the N-nitrosamine. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for N Benzhydryl N 2 Ethoxybenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectra are fundamental for the initial structural assignment of N-benzhydryl-N-(2-ethoxybenzyl)amine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the ethoxy, benzhydryl, benzyl (B1604629), and aromatic protons.

Ethoxy Group: A triplet around δ 1.4 ppm (for the -CH₃ group, coupled to the two -CH₂- protons) and a quartet around δ 4.0 ppm (for the -O-CH₂- group, coupled to the three -CH₃ protons).

Benzylic Protons: A singlet for the two protons of the N-CH₂-Ar group.

Benzhydryl Proton: A singlet for the single proton of the N-CH(Ph)₂ group.

Aromatic Protons: A series of complex multiplets in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the protons on the three phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to display signals for each unique carbon atom in the ethoxy, benzyl, and benzhydryl moieties, as well as the aromatic rings. chemicalbook.comresearchgate.net The chemical shifts provide insight into the electronic environment of each carbon. organicchemistrydata.org

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts is provided below. Actual values may vary depending on the solvent and experimental conditions.

GroupAtomPredicted ¹H Shift (δ ppm)Predicted ¹³C Shift (δ ppm)
Ethoxy-CH₃~1.4 (triplet)~15
Ethoxy-O-CH₂-~4.0 (quartet)~64
BenzylN-CH₂-Ar~3.7 (singlet)~52
BenzhydrylN-CH-~4.8 (singlet)~68
AromaticAr-H6.8 - 7.5 (multiplets)110 - 160

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry

While 1D NMR suggests the types of groups present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing bond-by-bond connectivity. ugm.ac.idscielo.br

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would definitively link the ethoxy methyl protons to the ethoxy methylene (B1212753) protons and show couplings between adjacent protons on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. ugm.ac.id It would be used to unambiguously assign the ¹³C signals for each protonated carbon by linking the proton shifts to their corresponding carbon shifts (e.g., linking the benzhydryl CH proton signal to the benzhydryl CH carbon signal).

Correlations from the benzylic (-N-CH₂-) protons to carbons in the 2-ethoxybenzyl ring and to the benzhydryl methine carbon.

Correlations from the benzhydryl (-N-CH-) proton to carbons in its two attached phenyl rings and to the benzylic methylene carbon.

Correlations from the ethoxy (-O-CH₂-) protons to the ethoxy methyl carbon and the C-O carbon of the aromatic ring.

Advanced NMR Techniques for Conformational Analysis

The flexibility of this compound around its single bonds allows it to adopt various three-dimensional shapes, or conformations. Advanced NMR techniques can provide insight into the molecule's preferred spatial arrangement in solution. ebi.ac.uk

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. ugm.ac.id This data helps determine the orientation of the benzhydryl and ethoxybenzyl groups relative to one another. Furthermore, hindered rotation around the C-N bonds at lower temperatures could potentially lead to the observation of distinct sets of NMR signals for different stable conformers (rotamers). scielo.brresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is vital for determining the molecular weight and elemental formula of a compound and can reveal structural information through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₂₂H₂₃NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass of 317.1780 g/mol . researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and interactions with a capillary column, allowing for the assessment of purity. nih.gov As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net

Under typical Electron Ionization (EI) conditions, the resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by cleavage at the bonds alpha to the nitrogen atom due to the stability of the resulting carbocations.

An illustrative table of key expected fragments is provided below.

m/zIon StructureDescription
167[CH(C₆H₅)₂]⁺Benzhydryl cation; expected to be the base peak due to its high stability.
135[CH₂(C₆H₄)OCH₂CH₃]⁺2-Ethoxybenzyl cation.
91[C₇H₇]⁺Tropylium ion; a common rearranged fragment from benzyl-containing structures.

The combination of the retention time from the GC and the characteristic fragmentation pattern from the MS provides a highly confident identification of the compound. researchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of individual components within a complex mixture. semanticscholar.orgusda.gov For a compound like this compound, which may be synthesized alongside various precursors and by-products, LC-MS provides a robust method to assess the purity of the final product and identify impurities. semanticscholar.org

The process involves introducing the sample into a liquid chromatograph, where it passes through a column, often a C-18 analytical column, which separates compounds based on their physicochemical properties. nih.govresearchgate.net A common mobile phase for such analyses consists of a gradient mixture of an aqueous solution, like ammonium (B1175870) formate (B1220265) with formic acid, and an organic solvent such as acetonitrile (B52724). nih.gov

Following chromatographic separation, the eluent is introduced into a mass spectrometer. Using a technique like electrospray ionization (ESI), the molecules are ionized, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₂₂H₂₅NO), the expected exact mass of the protonated ion would be calculated. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a unique fragmentation pattern that acts as a chemical fingerprint. researchgate.netnih.gov The method's sensitivity allows for the detection and quantification of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are cornerstone techniques for identifying the functional groups present in a molecule. rjpn.org This is achieved by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

For this compound, the FT-IR spectrum would display a series of characteristic absorption bands confirming its molecular structure. A key feature for this compound is the absence of an N-H stretching band, which typically appears between 3300 and 3500 cm⁻¹, confirming its nature as a tertiary amine. wpmucdn.comlibretexts.org Instead, the spectrum would be dominated by other vibrations.

Key expected absorptions for this compound are detailed in the table below, based on established correlation charts and data from structurally similar compounds. libretexts.orgasianpubs.org

Functional Group Vibration Type **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (CH₂, CH₃)Stretch2975 - 2850
Aromatic C=CStretch1600 - 1450
C-N (Alkyl-Aryl Amine)Stretch~1350 - 1250
C-O (Aryl-Alkyl Ether)Asymmetric Stretch1275 - 1200
C-O (Aryl-Alkyl Ether)Symmetric Stretch1075 - 1020
Aromatic C-HOut-of-plane Bend900 - 675

These bands, taken together, provide a spectral fingerprint that is unique to the molecule, confirming the presence of the benzhydryl, ethoxybenzyl, and tertiary amine moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive analytical method for determining the complete three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information about the spatial arrangement of atoms within a crystal lattice, including exact bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would yield an unambiguous structural model. The analysis involves mounting a crystal and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined. mdpi.com

The final refined crystal structure would confirm the molecular connectivity and reveal the molecule's conformation in the solid state. mdpi.comelsevierpure.com Furthermore, this analysis would elucidate the packing of molecules in the unit cell and identify any significant intermolecular interactions, such as C-H···π interactions or van der Waals forces, which stabilize the crystal structure. nih.goveurjchem.com The data obtained includes the crystal system, space group, and unit cell dimensions. mdpi.comeurjchem.com

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. mdpi.com Its primary applications in pharmaceutical and chemical analysis include the identification of crystalline phases, the determination of sample purity, and the characterization of different polymorphic forms. mdpi.comnih.gov

For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form. The experimental pattern can be compared to a theoretical pattern calculated from single-crystal X-ray data to confirm the bulk sample's identity and phase purity. nih.gov Any significant differences could indicate the presence of impurities or a different crystalline polymorph, which might possess distinct physical properties.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula matches the proposed structure.

For this compound, with a molecular formula of C₂₂H₂₅NO, the theoretical elemental composition is calculated as follows:

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01122264.24283.26%
HydrogenH1.0082525.2007.94%
NitrogenN14.007114.0074.41%
OxygenO15.999115.9995.04%
Total 317.448 100.00%

An experimental result that falls within a narrow margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the compound's identity and purity.

Chromatographic Purification and Analytical Methods

The synthesis of this compound will invariably produce a crude product containing unreacted starting materials, reagents, and potential side products. Chromatographic techniques are essential for the purification of the target compound and for assessing its purity.

Column Chromatography is the standard method for purification on a preparative scale. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.gov A solvent system, or eluent, is then passed through the column. For a molecule like this compound, a non-polar to moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective. nih.gov By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure product.

Thin-Layer Chromatography (TLC) is a rapid and effective analytical method used to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of the final product. asianpubs.org A small spot of the sample is applied to a plate coated with silica gel, which is then placed in a chamber with a shallow pool of a solvent. As the solvent moves up the plate via capillary action, it separates the mixture's components. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used to confirm its identity against a reference standard.

Column and Flash Chromatography for Purification

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and other impurities. Column chromatography, including its more rapid variant, flash chromatography, is an indispensable technique for the purification of this compound on a laboratory scale. nih.gov

Given that this compound is a tertiary amine, it possesses basic properties which can lead to poor separation and tailing of peaks on standard silica gel due to strong interactions with acidic silanol (B1196071) groups. orgsyn.org To mitigate these effects, several strategies can be employed. One common approach is to add a small amount of a basic modifier, such as triethylamine (B128534) (Et3N), to the eluent system. This competitively binds to the acidic sites on the silica, allowing the desired amine to elute more symmetrically. orgsyn.org

Alternatively, an amine-functionalized silica gel can be used as the stationary phase. This provides a more inert surface, reducing the strong adsorption of the basic amine and often allowing for purification with neutral solvent systems like ethyl acetate/n-hexane mixtures. nih.gov The choice of solvent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) value of approximately 0.3 for the target compound is often optimal for separation. nih.gov

For a compound like this compound, a gradient elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), would likely be effective. nih.gov After purification, fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated under reduced pressure. orgsyn.org

Illustrative Purification Parameters for this compound:

Parameter Description
Stationary Phase Silica gel (230-400 mesh) or Amine-functionalized silica gel
Mobile Phase Gradient of n-hexane and ethyl acetate. A modifier like 1% triethylamine may be added to the ethyl acetate.
Sample Loading The crude product is typically dissolved in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (B109758) and then applied to the column.

| Detection | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) with UV visualization. |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound and to analyze it in various matrices. Given the structure of the compound, which includes two phenyl rings and an ethoxybenzyl group, it possesses strong chromophores, making it well-suited for UV detection.

A reversed-phase HPLC method would be the most common approach. In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. For a basic compound like this compound, the mobile phase composition is critical to achieve good peak shape and resolution. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to protonate the amine, which can improve peak symmetry and retention. nih.govsielc.com

The mobile phase typically consists of a mixture of an aqueous component (with the acidic modifier) and an organic solvent such as acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for analyzing samples that may contain impurities with a wide range of polarities. orientjchem.org

The selection of the detection wavelength is based on the UV spectrum of this compound. A wavelength corresponding to a high absorbance, such as around 225 nm, would likely provide good sensitivity. orientjchem.org

Typical HPLC System Configuration for Analysis:

Component Specification
HPLC System A standard system with a binary or quaternary pump, autosampler, column oven, and UV detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net
Mobile Phase A Water with 0.1% Formic Acid. nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid. nih.gov
Flow Rate 1.0 mL/min. orientjchem.org
Column Temperature 30 °C
Detection UV at 225 nm. orientjchem.org

| Injection Volume | 10 µL |

Method Development and Validation in Analytical Chemistry

The development and validation of an analytical method are crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. apvma.gov.au For the HPLC analysis of this compound, a full validation according to the International Council for Harmonisation (ICH) guidelines would be necessary, especially in a regulated environment.

The validation process encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is assessed by analyzing a series of dilutions of a standard solution and plotting the detector response against concentration. A correlation coefficient (R²) close to 1.000 is desired. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. apvma.gov.au It is often determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Illustrative HPLC Method Validation Parameters: Due to the absence of specific published data for this compound, this table presents typical acceptance criteria for a validated HPLC method for a similar small molecule.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999 researchgate.net
Accuracy (% Recovery) 98.0% - 102.0% apvma.gov.au
Repeatability (% RSD) ≤ 2.0% researchgate.net
Intermediate Precision (% RSD) ≤ 2.0% researchgate.net
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness No significant impact on results from minor changes in mobile phase composition, pH, or column temperature.

Mechanistic and Theoretical Investigations of N Benzhydryl N 2 Ethoxybenzyl Amine Chemistry

Reaction Mechanism Elucidation

The elucidation of a reaction mechanism for a compound like N-benzhydryl-N-(2-ethoxybenzyl)amine involves a multi-faceted approach, combining kinetic studies, the identification of transient species, and the computational analysis of reaction pathways.

Kinetic Studies and Rate Law Determination

The rate law is expressed in the form: Rate = k[Reactant A]^x[Reactant B]^y, where 'k' is the rate constant and 'x' and 'y' are the reaction orders. For instance, in the study of reactions involving tertiary amines, conductometry has been used to determine rate constants. researchgate.net The effect of solvent polarity on the reaction rate can also provide mechanistic insights. researchgate.net

Table 1: Illustrative Data for a Hypothetical Kinetic Study This table presents hypothetical data to illustrate the outcome of a kinetic experiment designed to determine the rate law for a reaction involving this compound.

ExperimentInitial [this compound] (M)Initial [Reagent X] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

From this hypothetical data, the reaction is first order with respect to this compound and zero order with respect to Reagent X, leading to a rate law of Rate = k[this compound].

Intermediate Identification and Trapping Experiments

Many reactions proceed through one or more unstable intermediates. Identifying these species is crucial for confirming a proposed mechanism. Techniques for intermediate identification include spectroscopic methods (e.g., flash photolysis coupled with UV-Vis or IR spectroscopy) to observe short-lived species directly.

Trapping experiments are another powerful tool. In this approach, a "trapping agent" is added to the reaction mixture, which is designed to react specifically with a suspected intermediate to form a stable, identifiable product. For reactions involving radical intermediates, radical scavengers can be employed. For instance, in some amine oxidation reactions, the formation of a nitrogen radical cation intermediate is proposed. researchgate.net

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. While transition states cannot be isolated, their structure and energy can be inferred from experimental data and, more directly, from computational modeling. Experimental techniques like kinetic isotope effect (KIE) studies, where an atom in a reactant is replaced by its heavier isotope, can probe the bonding environment at the transition state. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides invaluable insights into the mechanistic and electronic properties of molecules at an atomic level. dntb.gov.ua These methods are particularly useful for studying transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure, geometry, and reactivity of molecules. arabjchem.orgresearchgate.netnih.gov For this compound, DFT calculations could be used to:

Optimize the ground state geometry of the molecule.

Calculate the energies of proposed intermediates and transition states to map out the potential energy surface of a reaction. nih.gov

Determine electronic properties such as molecular orbital energies (HOMO, LUMO), which are indicators of reactivity. researchgate.net

Simulate vibrational spectra (IR, Raman) to aid in the characterization of the molecule and its reaction products. nih.gov

Table 2: Representative DFT Calculation Outputs for a Generic Amine This table shows the type of data that would be generated from DFT calculations on a molecule like this compound.

PropertyCalculated ValueUnits
Ground State Energy-850.123Hartrees
HOMO Energy-5.8eV
LUMO Energy0.5eV
HOMO-LUMO Gap6.3eV
Dipole Moment2.5Debye

The HOMO-LUMO gap, for example, is an indicator of the chemical reactivity and stability of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.govmdpi.comnih.gov An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations could be used to:

Explore the accessible conformations of the molecule by rotating its flexible single bonds.

Understand how the molecule interacts with solvent molecules.

Study the dynamics of its binding to a biological target, if applicable. nih.gov

The results of an MD simulation are a trajectory file that can be analyzed to understand properties like root-mean-square deviation (RMSD) to assess structural stability, and the radius of gyration (Rg) to measure the compactness of the molecule over time. researchgate.net

Table 3: Illustrative Output Parameters from an MD Simulation This table presents typical parameters analyzed from an MD simulation trajectory to understand the dynamic behavior of a molecule.

Simulation Time (ns)Average RMSD (Å)Average Radius of Gyration (Rg) (Å)
0-101.2 ± 0.25.1 ± 0.1
10-201.5 ± 0.35.3 ± 0.2
20-301.4 ± 0.25.2 ± 0.1
30-401.5 ± 0.25.3 ± 0.1
40-501.4 ± 0.35.2 ± 0.2

Stable RMSD and Rg values over the course of the simulation would suggest that the molecule maintains a relatively stable conformation.

Prediction of Spectroscopic Parameters

The spectroscopic characteristics of this compound can be predicted using computational chemistry methods. Density Functional Theory (DFT) and other ab initio quantum chemical calculations are powerful tools for estimating NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are crucial for the structural elucidation of newly synthesized batches of the compound and for understanding its electronic properties.

Detailed computational studies would likely involve geometry optimization of the molecule's ground state. From this optimized structure, various spectroscopic parameters can be calculated.

Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Key Features for this compound
¹H NMR - Methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) appearing as a quartet. - Methyl protons of the ethoxy group (-O-CH₂-CH₃) as a triplet. - Methylene protons of the benzyl (B1604629) group (-N-CH₂-Ar) as a singlet. - The methine proton of the benzhydryl group (-CH-(Ph)₂) as a singlet. - Aromatic protons appearing in the characteristic downfield region.
¹³C NMR - Distinct signals for the ethoxy carbons, the benzylic methylene carbon, and the benzhydryl methine carbon. - Multiple signals in the aromatic region corresponding to the different phenyl environments.
IR Spectroscopy - C-H stretching vibrations for both sp³ and sp² hybridized carbons. - C-N stretching vibration of the secondary amine. - C-O stretching of the ether linkage. - Aromatic C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, likely involving cleavage at the C-N bonds to form stable benzhydryl and benzyl cations.

These predictions are based on the general chemical shifts and vibrational frequencies of similar functional groups and would require specific computational analysis for precise values.

Understanding Selectivity in Chemical Transformations

The reactivity of this compound in chemical transformations is governed by the interplay of its functional groups. Understanding the factors that control selectivity is paramount for its synthetic applications.

Regioselectivity and Chemoselectivity Factors

In reactions involving this compound, regioselectivity and chemoselectivity are critical considerations. For instance, in electrophilic aromatic substitution reactions, the ethoxy group on one of the benzyl rings is an activating ortho-, para-director, while the rest of the molecule attached to the nitrogen is a deactivating group. This would direct incoming electrophiles to specific positions on the ethoxy-substituted ring.

Chemoselectivity would be observed in reactions where multiple functional groups could potentially react. For example, in the presence of a strong oxidizing agent, the secondary amine could be oxidized in preference to the aromatic rings. Conversely, catalytic hydrogenation might selectively reduce one of the phenyl rings under specific conditions. The presence of the bulky benzhydryl and benzyl groups can also sterically hinder certain reaction pathways, thus influencing both regio- and chemoselectivity.

Stereoselectivity Control and Enantiomeric Excess

The nitrogen atom in this compound is a stereocenter if the two substituents on it are different, which they are. However, the barrier to nitrogen inversion is typically low in simple amines, leading to rapid racemization at room temperature. To achieve stereoselectivity, one might employ chiral catalysts or auxiliaries that can interact with the amine to favor the formation of one enantiomer over the other.

For reactions occurring at the benzhydryl carbon, the creation of a new stereocenter could be influenced by the existing chirality of the molecule, if any, or by the use of stereoselective reagents. Achieving high enantiomeric excess would be a key challenge and a significant area of research for the application of this compound in asymmetric synthesis.

Supramolecular Chemistry and Non-Covalent Interactions

The structure of this compound, with its aromatic rings and potential for hydrogen bonding, makes it an interesting candidate for studies in supramolecular chemistry.

Investigation of Host-Guest Chemistry

This compound could potentially act as a guest molecule, forming inclusion complexes with various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The hydrophobic benzhydryl and benzyl groups can be encapsulated within the cavity of a host molecule in an aqueous solution. The formation of such host-guest complexes can alter the physicochemical properties of the amine, such as its solubility and stability. The principles of host-guest chemistry rely on the complementarity of size, shape, and electronic properties between the host and the guest.

Self-Assembly Studies and Molecular Recognition

The non-covalent interactions that this compound can participate in, such as π-π stacking of the aromatic rings and potential hydrogen bonding involving the amine proton, could lead to self-assembly into larger, ordered structures. The study of these self-assembled systems is fundamental to understanding molecular recognition processes. By modifying the structure of the amine, for example, by introducing more hydrogen bonding sites or other recognition motifs, it might be possible to program its self-assembly into specific architectures with potential applications in materials science and nanotechnology.

Green Chemistry Principles in the Synthesis and Reactions of N Benzhydryl N 2 Ethoxybenzyl Amine

Atom Economy and Reaction Mass Efficiency Assessments

Green chemistry metrics are essential for quantitatively evaluating the "greenness" of a chemical process. jetir.org Among the most fundamental metrics are Atom Economy (AE) and Reaction Mass Efficiency (RME). walisongo.ac.idresearchgate.net

Atom Economy (AE) , developed by Barry Trost, measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. greenchemistry-toolkit.org It is a theoretical value that assumes 100% yield and does not account for reagents, solvents, or reaction yield. walisongo.ac.idresearchgate.net Addition and rearrangement reactions are often highly atom-economical, whereas substitution and elimination reactions tend to be less so. buecher.de

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants, including those used in excess, and the isolated yield of the product. walisongo.ac.idresearchgate.net Unlike AE, RME reflects the impact of reaction yield and stoichiometry but still typically excludes solvents and auxiliary materials, which are captured by more comprehensive metrics like Process Mass Intensity (PMI). walisongo.ac.id

For the synthesis of N-benzhydryl-N-(2-ethoxybenzyl)amine, a common route is the N-alkylation of benzhydrylamine with an appropriate 2-ethoxybenzyl electrophile, such as 2-ethoxybenzyl chloride. An alternative is the reductive amination involving benzophenone (B1666685) and 2-ethoxybenzylamine (B1581976). The choice of synthetic pathway significantly impacts the atom economy.

A hypothetical comparison of two synthetic routes to this compound illustrates the importance of these metrics.

Illustrative Data Table: Atom Economy for this compound Synthesis

Synthetic Route Reactants Desired Product Byproduct(s) Theoretical Atom Economy (%)
Route A: Direct Condensation (Hypothetical)Benzhydryl alcohol + 2-ethoxybenzylamineThis compoundWater (H₂O)95.1%
Route B: Alkylation with HalideBenzhydrylamine + 2-ethoxybenzyl chloride + Base (e.g., Triethylamine)This compoundTriethylamine (B128534) hydrochloride62.3%

Note: This table is illustrative. The atom economy is calculated as: [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] x 100%. Route A, a catalytic condensation reaction generating only water as a byproduct, demonstrates a significantly higher atom economy than Route B, which uses a stoichiometric base that becomes a waste salt byproduct. walisongo.ac.id

By assessing AE and RME, chemists can identify less efficient "choke points" in a synthesis and prioritize the development of more sustainable alternatives, such as catalytic routes that avoid poor atom economy reagents. jetir.orgwalisongo.ac.id

Alternative Solvent Systems (Water, Supercritical Fluids, Bio-based Solvents, Ionic Liquids)

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.org The ideal green solvent is non-toxic, non-flammable, readily available, recyclable, and has minimal environmental impact. For the synthesis of this compound, moving away from conventional volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane (B109758) is a key objective. walisongo.ac.id

Alternative Solvent Options:

Water: As a solvent, water is cheap, non-toxic, and non-flammable. However, the low aqueous solubility of nonpolar reactants, such as those in the synthesis of this compound, can be a significant challenge. Techniques like phase-transfer catalysis or the use of surfactants can sometimes overcome this limitation.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed and recycled by depressurization. Its primary limitation is the need for specialized high-pressure equipment.

Bio-based Solvents: Solvents derived from renewable biomass, such as Cyrene™ (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petrochemical-based solvents. Their biodegradability and lower toxicity are significant advantages.

Ionic Liquids (ILs): ILs are salts with low melting points that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their properties can be tailored by modifying the cation and anion, potentially enhancing reaction rates and selectivity. However, concerns about their toxicity, biodegradability, and high cost remain. researchgate.net The use of ILs under microwave irradiation has been shown to be effective for N-alkylation reactions. rasayanjournal.co.in

Illustrative Data Table: Comparison of Solvent Systems for N-Alkylation

Solvent System Advantages Disadvantages Potential Application to Synthesis
Toluene (Conventional)Good solubility for nonpolar reactants.Volatile organic compound (VOC), toxic, flammable.Traditional solvent for N-alkylation.
Water Non-toxic, non-flammable, inexpensive.Poor solubility of reactants, potential for hydrolysis of reagents.May require phase-transfer catalysts or surfactants.
Supercritical CO₂ Non-toxic, easily removed and recycled, tunable properties.Requires high-pressure equipment, poor solubility for some polar catalysts.Suitable for reactions with nonpolar substrates.
Ionic Liquids Negligible vapor pressure, tunable, potential for catalyst recycling.Can be expensive, potential toxicity and disposal issues.Can act as both solvent and catalyst promoter.

Catalyst Design for Sustainable Processes

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, greater selectivity, and milder conditions while generating less waste compared to stoichiometric processes. acs.org Designing sustainable catalysts for the synthesis of this compound is key to improving its environmental profile.

While many effective catalysts are based on transition metals, concerns about their cost, toxicity, and potential for product contamination have driven interest in metal-free alternatives. mdpi.com

Organocatalysis: Small organic molecules can catalyze a wide range of transformations. For C-N bond formation, N-heterocyclic carbenes (NHCs) have been shown to catalyze the N-alkylation of amines with alcohols via a "hydrogen borrowing" mechanism, which is highly atom-economical as it generates only water as a byproduct. rsc.org This approach could be applied to the reaction of benzhydrylamine with 2-ethoxybenzyl alcohol.

Carbon-Based Catalysts: Nitrogen-doped carbon nanotubes have been developed as metal-free catalysts for the oxidation of alcohols, which is a key step in syntheses proceeding through an aldehyde intermediate. mdpi.com

Electrochemical Methods: Electrochemical synthesis offers a metal- and reagent-free method for driving reactions. The selective oxidative cleavage of C-N bonds in amines to form aldehydes has been demonstrated electrochemically, using electrons as the "reagent" and water as the oxygen source, representing a very clean transformation. nih.gov

The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. mun.ca This is often achieved by immobilizing a homogeneous catalyst onto a solid support (heterogenization).

Supported Metal Catalysts: Transition metals like nickel or palladium, which are effective for amination reactions, can be supported on materials like carbon, alumina, or silica (B1680970). nih.govresearchgate.net For instance, a recyclable nickel catalyst could be used for the reductive amination of benzophenone with 2-ethoxybenzylamine.

Magnetic Nanoparticles: Using magnetic nanoparticles, such as iron(III) oxide (Fe₃O₄), as a catalyst support allows for simple and efficient catalyst recovery from the reaction mixture using an external magnet. semanticscholar.org This avoids the need for filtration or chromatography. Fe₃O₄ nanoparticles themselves can also catalyze certain reactions like aza-Michael additions. semanticscholar.org

Polymer-Supported Catalysts: Anchoring a catalyst to a polymer backbone is another effective strategy for creating a recyclable system. Polymer-supported tetraalkylammonium catalysts have been used for synthesizing carbamates, and palladium-NHC catalysts have been recycled in Buchwald-Hartwig amination reactions. researchgate.netresearchgate.net

Illustrative Data Table: Comparison of Catalytic Systems

Catalyst Type Example Advantages Disadvantages Recyclability
Homogeneous [Pd(IPr*)(cin)Cl]High activity and selectivity, mild conditions.Difficult to separate from product, potential metal leaching.Poor; requires complex separation. researchgate.net
Heterogeneous (Metal-Free) N-Heterocyclic Carbene (NHC)Avoids toxic metals, novel reactivity.May have lower stability or turnover numbers than metal catalysts.Can be immobilized on a support. rsc.org
Heterogeneous (Recyclable) Ni/C or Fe₃O₄-supported PdEasily separated and reused, reduces waste.May have lower activity than homogeneous counterparts due to mass transfer limitations.Excellent; separable by filtration or magnetism. nih.govsemanticscholar.org

Energy Efficiency in Synthetic Procedures (e.g., Microwave, Ultrasonic Assistance)

The sixth principle of green chemistry emphasizes designing for energy efficiency, recognizing the environmental and economic impacts of energy consumption. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. When energy input is necessary, alternative energy sources like microwave irradiation and ultrasound can offer significant advantages over conventional conductive heating. mun.ca

Microwave-Assisted Synthesis: Microwave (MW) irradiation can dramatically reduce reaction times, often from hours to minutes, by enabling rapid and uniform heating of the reaction mixture. rasayanjournal.co.insemanticscholar.org This can lead to higher yields and cleaner reaction profiles with fewer byproducts. nih.gov Microwave-assisted N-alkylation and the synthesis of various heterocyclic amines have been widely reported, suggesting this technique would be highly applicable to the synthesis of this compound. rasayanjournal.co.inresearchgate.net

Ultrasonic Assistance (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. orientjchem.org Sonication is an effective green tool for promoting various reactions, including N-acylations and cycloadditions, often at room temperature and with shorter reaction times. orientjchem.orgmdpi.com

Illustrative Data Table: Energy Input Comparison for N-Alkylation

Method Typical Reaction Time Typical Temperature Energy Input Key Advantages
Conventional Heating 6–24 hoursReflux (e.g., >100 °C)High; prolonged heatingSimple equipment.
Microwave Irradiation 5–30 minutes100–200 °CLower overall consumption due to speed.Rapid heating, increased reaction rates, higher yields. rasayanjournal.co.inresearchgate.net
Ultrasonic Irradiation 1–4 hoursAmbient or slightly elevatedLow; often operates at room temperature.Enhanced mass transfer, surface cleaning of catalysts, radical formation. mdpi.comuniv.kiev.ua

Waste Minimization and Byproduct Management

The most fundamental principle of green chemistry is the prevention of waste. acs.org It is better to avoid generating waste than to treat or clean it up after it has been created. uniroma1.it This principle integrates all the concepts discussed previously.

Strategies for waste minimization in the synthesis of this compound include:

High Atom Economy Reactions: Designing syntheses that maximize the incorporation of reactant atoms into the final product is the most direct way to prevent waste. greenchemistry-toolkit.org For example, using a catalytic "borrowing hydrogen" reaction between an alcohol and an amine to form a C-N bond and water is preferable to a reaction that uses a halide and a base, which generates a stoichiometric amount of salt waste. rsc.org

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance instead of stoichiometric reagents minimizes a major source of byproducts. jetir.org

Solvent and Catalyst Recycling: Implementing processes to recover and reuse solvents and catalysts significantly reduces the volume of waste sent for disposal or incineration. semanticscholar.orgresearchgate.net

Process Intensification: Using technologies like microwave synthesis or continuous flow reactors can reduce solvent volumes, improve yields, and minimize waste generation compared to traditional batch processing. uniroma1.it

A useful metric for evaluating waste is the Environmental Factor (E-Factor) , which is the ratio of the mass of total waste produced to the mass of the desired product. acs.org A lower E-Factor signifies a greener process. Pharmaceutical manufacturing traditionally has very high E-Factors (25-100+), highlighting the critical need for waste minimization. acs.org By adopting the green chemistry principles outlined above, the E-Factor for the synthesis of this compound can be substantially reduced.

Derivatives and Analogues of N Benzhydryl N 2 Ethoxybenzyl Amine

Synthesis and Characterization of Substituted Benzhydryl and Benzyl (B1604629) Moieties

The synthesis of analogues of N-benzhydryl-N-(2-ethoxybenzyl)amine involves the formation of unsymmetrical diarylmethyl amines. The inherent flexibility of this structural class allows for a wide range of substituents to be introduced on the aromatic rings.

Synthesis of the Benzhydryl Moiety: The benzhydryl amine framework is a key component in numerous compounds and can be synthesized through various modern catalytic methods. One notable method is the copper-catalyzed desulfonylative amination, where readily available benzhydryl sulfone derivatives react with a primary amine (like 2-ethoxybenzylamine) to form the desired N-substituted benzhydryl amine. nih.govresearchgate.net This approach is valued for its ability to create structurally diverse benzhydryl amines in good yields. researchgate.net

Another effective strategy is the base-mediated 1,6-conjugate addition of amines to para-quinone methides. nih.govacs.org This method allows for the one-pot synthesis of unsymmetrical benzhydryl amines and has been highlighted for its utility in creating scaffolds for other important molecules. nih.govacs.org

Synthesis of the Benzyl Moiety and N-Benzylation: A common and straightforward method for synthesizing N-benzylamines is through the reductive amination of a benzaldehyde (B42025) with a primary amine. google.com For an analogue of the target compound, this would involve reacting a substituted benzaldehyde with benzhydrylamine. The process typically involves two steps: the formation of an imine, followed by its hydrogenation using a catalyst, such as palladium on carbon (Pd/C). google.com This method is efficient for producing various N-benzylamines. google.com

Characterization: The structural confirmation and characterization of these newly synthesized derivatives are performed using a suite of standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of protons and carbon atoms, confirming the connectivity and substitution patterns on the aromatic rings. beilstein-journals.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound. beilstein-journals.org

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H bond in secondary amines and C-O bonds of the ethoxy group. researchgate.net

Elemental Analysis: Determines the elemental composition of the compound, verifying its empirical formula. beilstein-journals.org

A summary of synthetic approaches is provided in the table below.

Synthetic Approach Reactants Product Type Catalyst/Reagent Reference
Desulfonylative AminationBenzhydryl Sulfone, Primary AmineN-Substituted Benzhydryl AmineCopper Chloride nih.govresearchgate.net
1,6-Conjugate Additionpara-Quinone Methide, AmineUnsymmetrical Benzhydryl AmineBase-mediated nih.govacs.org
Reductive AminationBenzaldehyde, Primary AmineN-BenzylaminePd/C, H₂ google.com

Impact of Structural Modifications on Chemical Behavior and Reactivity Profiles

Modifying the substituents on the aryl rings of the N-benzhydryl-N-benzylamine scaffold can significantly alter the compound's chemical behavior and reactivity. These changes are often rooted in electronic and steric effects.

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl rings of either the benzhydryl or benzyl moiety can modulate the electron density at the nitrogen atom. For instance, in related benzamidine (B55565) structures, phenyl substitution on the amino nitrogen has been shown to decrease the basicity of the molecule by a factor of approximately 10. rsc.org This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, making them less available for protonation. A similar effect would be expected in this compound derivatives, where aryl substitutions would influence the amine's nucleophilicity and its ability to participate in acid-base reactions.

Steric Effects: The size and position of substituents play a crucial role in the molecule's conformation and can create steric hindrance, affecting reactivity. In a series of substituted benzylamine (B48309) inhibitors, the position of an N-acetamide group on the benzyl ring was found to be critical. nih.gov Moving the substituent from the 2-position to the 3-position resulted in a more linear compound, which was hypothesized to fit better within a narrow active site, thereby affecting its biological interactions. nih.gov For this compound analogues, bulky substituents near the amine linkage could sterically hinder the nitrogen's lone pair, reducing its reactivity in nucleophilic substitution reactions. The ortho-ethoxy group on the benzyl moiety itself imposes a specific conformational preference on the molecule.

The table below summarizes the expected impact of different substitutions on the chemical properties of the core scaffold.

Modification Position Type of Group Predicted Impact on Chemical Behavior Reference
Phenyl SubstitutionOn NitrogenAryl GroupDecreased basicity and nucleophilicity rsc.org
Acetamide Substitution3-position vs. 2-position on Benzyl RingN-AcetamideIncreased linearity, potentially altering intermolecular interactions nih.gov
Alkyl/Aryl SubstitutionGeneralElectron-donating/withdrawingModulation of electron density on the amine, affecting reactivity
Bulky GroupsNear Amine LinkageAlkyl/ArylIncreased steric hindrance, potentially reducing reaction rates

Exploration of Novel Amine Scaffolds Derived from this compound

The N-benzhydryl-N-benzylamine framework is not only studied for its intrinsic properties but is also utilized as a starting point for the synthesis of more complex and novel amine scaffolds. The reactivity of the secondary amine and the potential for further functionalization of the aryl rings make it a versatile building block.

One area of exploration is the use of this scaffold to generate molecules with specific biological applications. For example, the benzhydryl amine moiety is a core component of several first-generation antihistamines. nih.govacs.org By analogy, derivatives of this compound could be elaborated into more complex heterocyclic systems.

Another approach involves using benzylamine derivatives to construct entirely new molecular frameworks. Research has shown that N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides can be cyclized to form 2-benzylamino-substituted-benzoxazines upon heating in acetic acid. nih.govresearchgate.net This demonstrates how the benzylamine unit can be a key precursor in the synthesis of novel heterocyclic scaffolds.

Furthermore, benzylamine-based fragments are actively used in de novo drug design to create ligands that can bind to biological targets. nih.gov By identifying suitable "exit vectors" on the benzylamine scaffold, chemists can design and synthesize new series of compounds with tailored properties, potentially leading to the discovery of novel chemical entities. nih.gov This design concept highlights the strategic importance of the N-benzhydryl-N-benzylamine core structure in medicinal chemistry and materials science for generating diverse and innovative amine-based molecules.

Q & A

Q. What are the optimized synthetic routes for N-benzhydryl-N-(2-ethoxybenzyl)amine, and how do reaction conditions influence yield?

A common approach for synthesizing structurally similar benzhydryl-amine derivatives involves reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. For instance, N-benzylnaphthalen-1-amine was synthesized with 84% yield using 1.1 wt% Pd/NiO, 25°C, and 10-hour reaction time . Adjusting parameters like catalyst loading, temperature, and hydrogen pressure could optimize yields for this compound. Characterization via 1^1H NMR (400 MHz, CDCl3_3) is critical to confirm structure and purity.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) .
  • Gas Chromatography (GC) or HPLC : Purity assessment and detection of by-products .
  • UV-Vis Spectroscopy : For monitoring reaction progress or studying electronic transitions .

Q. What solvent systems are suitable for studying the solubility and reactivity of this compound?

Polar aprotic solvents (e.g., 1,4-dioxane, chloroform) are often used for amine synthesis and purification . Solubility in aqueous systems may require pH adjustment due to the basicity of the amine group. For example, CO2_2 solubility studies in amines like DMAPA highlight the role of temperature and solvent polarity in phase behavior .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in 1^1H NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects like hindered rotation of the benzhydryl group. Advanced techniques include:

  • Variable-Temperature NMR : To observe coalescence of split peaks at elevated temperatures .
  • 2D NMR (COSY, NOESY) : For resolving overlapping signals and confirming spatial proximity of protons .
  • Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What catalytic mechanisms underpin the synthesis of this compound, and how do catalyst properties affect efficiency?

Pd/NiO catalysts facilitate hydrogenation via dissociative adsorption of H2_2 on Pd sites, with NiO enhancing metal dispersion and stability. Catalyst recyclability and leaching must be monitored through ICP-MS or XPS. Alternative catalysts (e.g., Raney Ni) may offer cost advantages but require optimization of reaction conditions .

Q. How does the electronic environment of the 2-ethoxybenzyl group influence the compound’s stability under oxidative or acidic conditions?

The electron-donating ethoxy group may stabilize the amine via resonance, but prolonged exposure to acidic conditions could protonate the amine, altering reactivity. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products like oxidized benzhydryl moieties .

Q. What strategies mitigate interference from by-products or impurities during analysis?

  • Sample Pretreatment : Liquid-liquid extraction (e.g., chloroform/water) to isolate the target compound .
  • Derivatization : Use of trifluoroacetic anhydride to enhance GC-MS detectability of amines .
  • Matrix Effect Management : Addition of nitrite scavengers (e.g., 4-methylphenylene-1,2-diamine) to prevent artifactual nitrosamine formation .

Methodological Best Practices

Q. How should researchers handle safety concerns during synthesis and handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Vary substituents (e.g., ethoxy → methoxy or halogens) to assess electronic/steric effects .
  • Biological Assays : Pair synthetic analogs with enzymatic or receptor-binding assays to correlate structural features with activity.

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results?

Reconcile differences by:

  • Validating computational models with high-quality crystallographic data (e.g., X-ray diffraction) .
  • Re-examining solvent effects or protonation states in simulations that may not match experimental conditions .

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Feasible Synthetic Routes

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N-benzhydryl-N-(2-ethoxybenzyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.